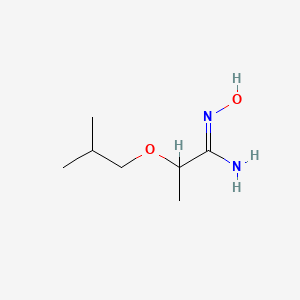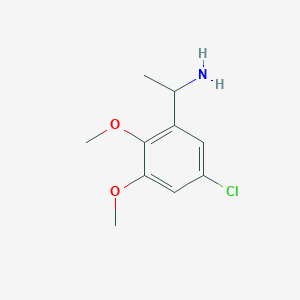
1-(5-氯-2,3-二甲氧基苯基)乙胺
描述
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine, also known as 5-chloro-2,3-dimethoxyphenylethylamine, is a synthetic compound belonging to the class of phenethylamines. It is a component of a number of drugs and chemicals, and has been used in laboratory settings for a variety of scientific research applications.
科学研究应用
手性辅助剂应用
- 烷基化中的手性辅助剂:Kohara、Hashimoto和Saigo(1999年)开发了1-(2,5-二甲氧基苯基)乙胺作为手性辅助剂,用于其醛亚胺与烷基金属的对映选择性烷基化。这种辅助剂可以在烷基化后去除,将手性信息转移到最终产物 (Kohara, Hashimoto, & Saigo, 1999)。
化学合成和修饰
- 酰基衍生物的合成:Hosokami等人(1992年)合成了一系列2-(3,4-二甲氧基苯基)乙胺的酰基衍生物,并评估了它们的抗溃疡活性 (Hosokami et al., 1992)。
- 制剂前研究:Morita等人(1995年)对2-(3,4-二甲氧基苯基)乙胺衍生物进行了制剂前研究,重点关注其与赋形剂的相容性和晶型 (Morita et al., 1995)。
- 转化为螯合物:Reiner等人(2009年)讨论了2-(2,3,4,5-四甲基环戊二烯基)乙胺的互变异构体与Rh和Ir形成μ-氯桥联螯合物 (Reiner et al., 2009)。
药物应用
- 生物评价:Vitale等人(1995年)介绍了99m Tc-苯乙胺配合物的生物和化学特性,使用2-(3,4-二甲氧基苯基)乙胺衍生物作为配体 (Vitale et al., 1995)。
分子识别和结合
- 从香蕉中分离多巴胺:Luliński和Maciejewska(2012年)开发了一种分子印迹聚合物,用于使用2-(3,4-二甲氧基苯基)乙胺从香蕉中分离多巴胺 (Luliński & Maciejewska, 2012)。
- 选择性评价的计算模型:Żołek、Luliński和Maciejewska(2011年)提出了一个计算模型,用于评估同半香豆胺印迹聚合物的亲和力和选择性 (Żołek, Luliński, & Maciejewska, 2011)。
除草剂开发
- 新型除草剂的合成:Zhang等人(2018年)使用1-(4-氯苯基)乙胺,一种结构相关于1-(5-氯-2,3-二甲氧基苯基)乙胺的化合物,进行酶解分离以合成一种新型三唑吡咯啉除草剂 (Zhang et al., 2018)。
属性
IUPAC Name |
1-(5-chloro-2,3-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKMGLLBAVJILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679451 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine | |
CAS RN |
903581-03-3 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

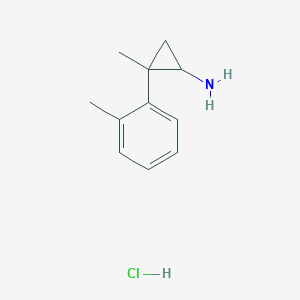
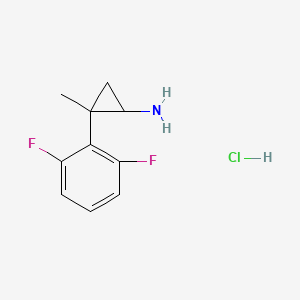
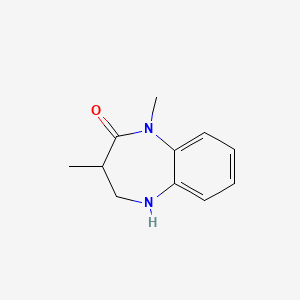
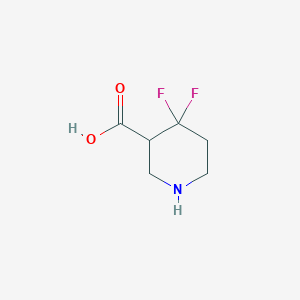
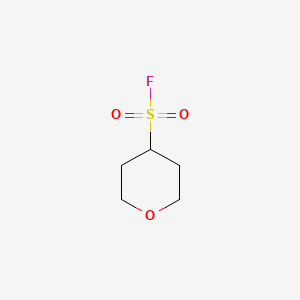
![3-Ethoxyspiro[3.4]octan-1-ol](/img/structure/B1423517.png)
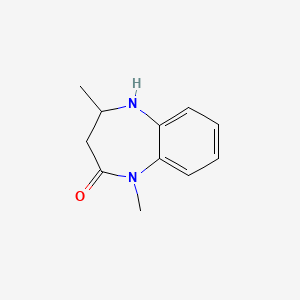
![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1423520.png)
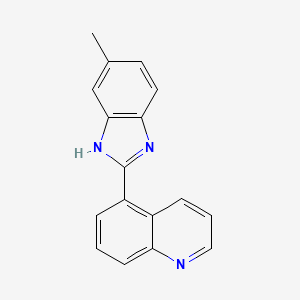
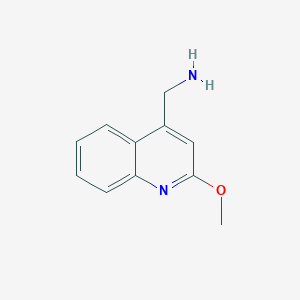
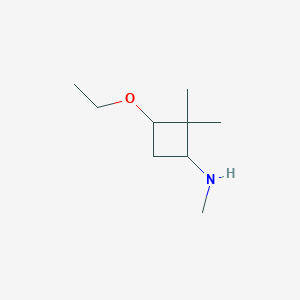
![2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1423526.png)
![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)
